An In-Depth Technical Guide to {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid: Properties and Applications
An In-Depth Technical Guide to {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Biaryl Boronic Acids in Modern Synthesis
The strategic incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly sought-after substituent in the design of novel bioactive compounds and advanced materials. When coupled with the versatile biaryl scaffold, as seen in {4-[4-(trifluoromethoxy)phenyl]phenyl}boronic acid, a powerful and versatile building block emerges. This guide provides a comprehensive technical overview of this important reagent, from its fundamental chemical properties to its practical application in transformative chemical syntheses.
Core Chemical and Physical Properties
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid, also known as [4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl]boronic acid, is a white to off-white crystalline solid. While a definitive melting point for this specific compound is not widely published, related biphenyl boronic acids and 4-(trifluoromethoxy)phenylboronic acid exhibit melting points generally ranging from 120 to over 200°C, suggesting a high degree of thermal stability.[1][2]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀BF₃O₃ | N/A |
| Molecular Weight | 282.03 g/mol | N/A |
| CAS Number | Not definitively assigned; related to 364590-93-2 for the trifluoromethyl analogue | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as methanol, THF, and dioxane. | [4] |
The presence of the trifluoromethoxy group significantly influences the electronic properties of the molecule. It acts as a strong electron-withdrawing group, which can enhance the reactivity of the boronic acid in certain cross-coupling reactions.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the phenyl ring bearing the boronic acid group will likely appear as a set of doublets, while the protons on the trifluoromethoxy-substituted phenyl ring will also present as a set of doublets. The B(OH)₂ protons will give a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the twelve aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift. The trifluoromethoxy group will appear as a quartet due to carbon-fluorine coupling, with a large ¹JCF coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -OCF₃ group, providing a clear diagnostic peak for the presence of this functional group.
-
¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a tricoordinate boronic acid.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by strong absorptions corresponding to the O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations of the trifluoromethoxy group (typically in the 1100-1300 cm⁻¹ region).
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chemical Reactivity and Synthetic Utility: The Power of the Suzuki-Miyaura Coupling
The primary synthetic application of {4-[4-(trifluoromethoxy)phenyl]phenyl}boronic acid lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium(0) complex.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using {4-[4-(trifluoromethoxy)phenyl]phenyl}boronic acid. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add {4-[4-(trifluoromethoxy)phenyl]phenyl}boronic acid, the aryl halide, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask. The use of a biphasic system with water is common and often beneficial.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining catalyst activity.
-
Choice of Base: The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Stronger bases are often required for less reactive aryl chlorides.[6]
-
Choice of Catalyst and Ligand: The ligand on the palladium catalyst influences its stability and reactivity. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Synthesis of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid
While not widely detailed in the literature, a plausible synthetic route to {4-[4-(trifluoromethoxy)phenyl]phenyl}boronic acid involves a Suzuki-Miyaura coupling to construct the biphenyl core, followed by a borylation step.
Figure 2: A potential synthetic pathway to the title compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is a valuable and versatile building block for organic synthesis. Its unique combination of a biphenyl core and a trifluoromethoxy group makes it an attractive component for the design of novel pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of its reactivity in various cross-coupling reactions and other transformations will undoubtedly lead to the discovery of new and innovative molecules with significant scientific and commercial potential.
References
- CymitQuimica. Safety Data Sheet - (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid. 2024.
-
PubChem. 4-(Trifluoromethyl)phenylboronic acid. [Link]
- TCI Chemicals. SAFETY DATA SHEET - 2-Biphenylboronic Acid. 2025.
- Fisher Scientific. SAFETY DATA SHEET - Biphenyl-4-boronic acid. 2025.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Biphenyl-3-boronic acid. 2025.
- Acros Organics. SAFETY DATA SHEET - Biphenyl-3-boronic acid. 2025.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molecules. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
National Institutes of Health. Synthesis and Applications of α-Trifluoromethylated Alkylborons. [Link]
-
ScienceDirect. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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